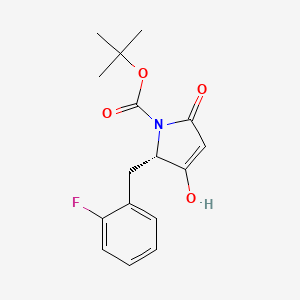

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrole ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester typically involves several key steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and a suitable pyrrole derivative.

Formation of the Pyrrole Ring: The pyrrole ring can be constructed through a cyclization reaction involving the condensation of an amine with a diketone or an equivalent precursor.

Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrole nitrogen attacks the electrophilic carbon of the 2-fluorobenzyl bromide.

Hydroxylation: The hydroxyl group at the 3-position of the pyrrole ring can be introduced through selective oxidation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

Reduction: The carbonyl group at the 5-position can be reduced to form a secondary alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for selective oxidation.

Reduction: Reducing agents like NaBH4 (Sodium

Biologische Aktivität

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A pyrrole ring system

- A fluorobenzyl substituent

- A hydroxyl group

- A tert-butyl ester moiety

These structural elements contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for several derivatives of pyrrole compounds were reported to be less than 0.016 μg/mL, indicating strong activity against tuberculosis pathogens .

The mechanism by which this compound exerts its effects is thought to involve:

- Inhibition of specific bacterial enzymes

- Disruption of bacterial cell wall synthesis

- Interference with metabolic pathways essential for bacterial survival

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. Key findings include:

- Fluorine Substitution : The presence of fluorine in the benzyl group enhances antibacterial activity compared to other halogenated derivatives.

- Hydroxyl Group : The hydroxyl substituent appears crucial for maintaining potency, as modifications that remove or alter this group lead to decreased activity.

A summary of the SAR findings is presented in Table 1.

| Compound Variant | Structural Modification | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Parent Compound | - | <0.016 | High |

| Fluorinated Variant | 2-Fluoro-benzyl | <0.016 | High |

| Hydroxyl Removed | No hydroxyl group | >0.1 | Low |

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of this compound:

- Tuberculosis Research : A study published in August 2022 demonstrated that derivatives with a fluorophenyl moiety exhibited excellent anti-TB activities with low cytotoxicity . This study emphasized the importance of structural modifications in enhancing drug efficacy.

- Microsomal Stability : Analysis of metabolic stability showed that compounds with specific R groups on the pyrrole ring maintained stability under liver microsomal conditions, suggesting favorable pharmacokinetic profiles for further development .

- Comparative Studies : Research comparing various pyrrole derivatives indicated that those with electron-withdrawing groups at strategic positions provided better antimicrobial activity while maintaining lower toxicity levels .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKRCJVZCGPUAX-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=CC1=O)O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724488 |

Source

|

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-29-0 |

Source

|

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.